Fmoc-D-Tyr(2,6-diCl-Bzl)-OH
Overview
Description
Molecular Structure Analysis
The molecular structure of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH is represented by the formula C31H25Cl2NO5. For a more detailed structural analysis, you may need to refer to a chemistry database or resource.Physical and Chemical Properties Analysis
This compound has a molecular weight of 562.44 . For more detailed physical and chemical properties, you may need to refer to a chemistry database or resource.Scientific Research Applications
Peptide Synthesis and Drug Delivery
Fmoc-D-Tyr(2,6-diCl-Bzl)-OH plays a crucial role in peptide synthesis and drug delivery. It is used in the solid-phase synthesis of phosphopeptides, particularly those containing phosphotyrosine residues. For example, the solid-phase synthesis of branched phosphopeptides, designed to interact with specific protein domains, utilizes Fmoc derivatives like Fmoc-O-phospho-l-tyrosine[Fmoc-Tyr(PO3H2)-OH] for introducing necessary residues (Xu et al., 2004). Additionally, this compound is integral in the development of hydrogels for drug delivery. Hydrogels formed by Fmoc-Tyr-OH/Fmoc-Tyr(Bzl)-OH and Fmoc-Phe-OH/Fmoc-Tyr(Bzl)-OH, incorporating carbon nanomaterials, have been investigated for controlled drug release triggered by near-infrared light (Guilbaud-Chéreau et al., 2019).
Hydrogel Formation and Supramolecular Structures
In the field of material science, this compound contributes to the formation of molecular gels and hydrogels. Its ability to self-assemble into three-dimensional fibrous networks is utilized in creating hydrogels with applications in areas like drug delivery systems. The structural and physical properties of these gels, including their stability and rheological properties, have been a subject of extensive study (Guilbaud-Chéreau et al., 2019).
Solid Phase Peptide Synthesis
This compound is also essential in solid phase peptide synthesis. Its application can be seen in the synthesis of various peptides and proteins, where it is used for introducing specific amino acid residues into the peptide chain. This application is critical for the synthesis of complex peptides and proteins with specific functional properties (Ueki et al., 1996).
Enhancing Specificity and Affinity in Protein Interactions
The compound is instrumental in enhancing the specificity and affinity of peptides towards targeted protein domains. For instance, in the synthesis of bivalent consolidated ligands for protein interaction studies, Fmoc derivatives are used to ensure that the peptides interact with their target domains with higher specificity and affinity (Xu et al., 2004).
Properties
IUPAC Name |
(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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